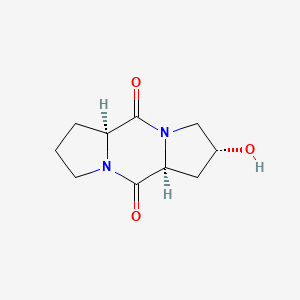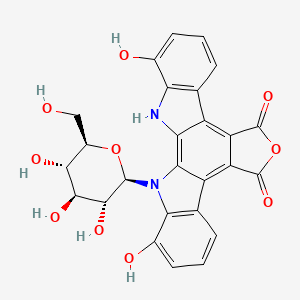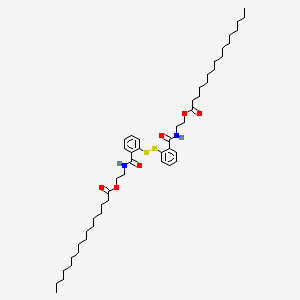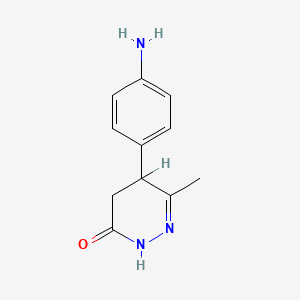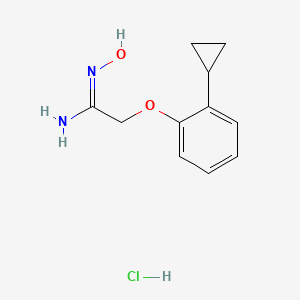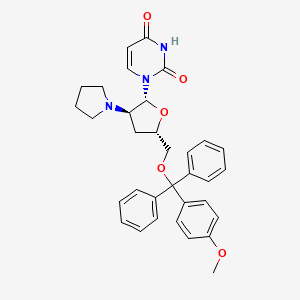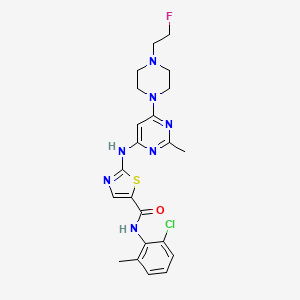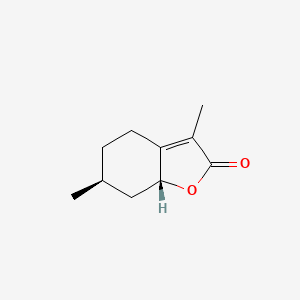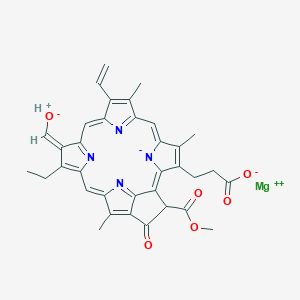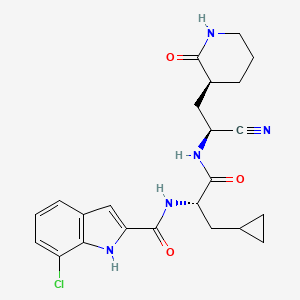
Pomotrelvir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomotrelvir is a novel antiviral compound that acts as a potent competitive inhibitor of the main protease (M pro) of coronaviruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound has shown high selectivity against human proteases and broad activity against various human coronaviruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomotrelvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pomotrelvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Pomotrelvir has a wide range of scientific research applications, including:
Mécanisme D'action
Pomotrelvir exerts its effects by binding to the active site of the main protease (M pro) of coronaviruses, thereby inhibiting the protease’s activity . This inhibition prevents the protease from processing viral polyproteins, which is essential for viral replication and maturation . The molecular targets include the catalytic cysteine residue in the protease’s active site, and the pathways involved are related to viral protein synthesis and processing .
Comparaison Avec Des Composés Similaires
Pomotrelvir is often compared with other protease inhibitors like nirmatrelvir. While both compounds target the main protease of SARS-CoV-2, this compound has shown unique binding properties and a different resistance profile . Similar compounds include:
Nirmatrelvir: Another main protease inhibitor with a similar mechanism of action.
Remdesivir: A nucleoside analog that targets viral RNA synthesis.
Molnupiravir: Another nucleoside analog with antiviral activity.
This compound’s uniqueness lies in its high selectivity against human proteases and broad activity against various coronavirus strains .
Propriétés
Numéro CAS |
2713437-86-4 |
|---|---|
Formule moléculaire |
C23H26ClN5O3 |
Poids moléculaire |
455.9 g/mol |
Nom IUPAC |
7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1 |
Clé InChI |
BNMFQWUHWYJTRI-BQFCYCMXSA-N |
SMILES isomérique |
C1C[C@H](C(=O)NC1)C[C@@H](C#N)NC(=O)[C@H](CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
SMILES canonique |
C1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


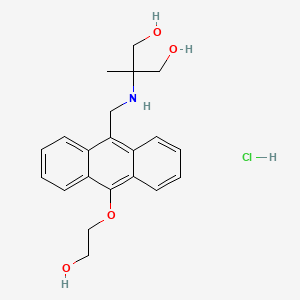
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
